molecular formula C15H17N5O2 B14879634 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14879634
M. Wt: 299.33 g/mol
InChI Key: ONARUXGRFYUOTM-UHFFFAOYSA-N
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Description

1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a pyridine ring, an imidazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and imidazole intermediates, followed by their coupling and subsequent modifications to introduce the pyrrolidine ring and the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new biochemical probes or therapeutic agents.

    Medicine: The compound’s potential bioactivity suggests it could be explored for drug development, particularly in targeting specific enzymes or receptors.

    Industry: In materials science, the compound might be used to develop new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine-imidazole derivatives and pyrrolidine-carboxamide compounds. Examples might include:

  • 1-(2-methyl-1H-imidazol-1-yl)-3-(pyridin-3-yl)propan-1-one
  • N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

What sets 1-methyl-N-(6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)-5-oxopyrrolidine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

1-methyl-N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H17N5O2/c1-10-16-5-6-20(10)13-4-3-12(8-17-13)18-15(22)11-7-14(21)19(2)9-11/h3-6,8,11H,7,9H2,1-2H3,(H,18,22)

InChI Key

ONARUXGRFYUOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=C2)NC(=O)C3CC(=O)N(C3)C

Origin of Product

United States

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